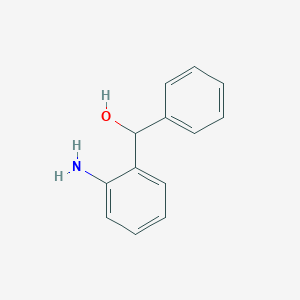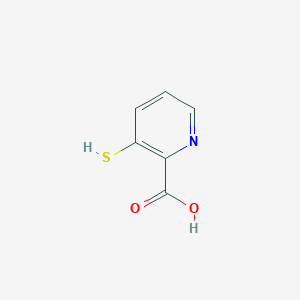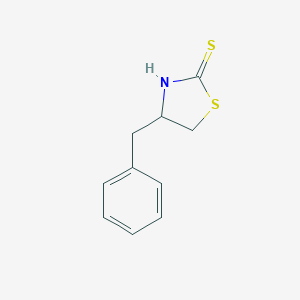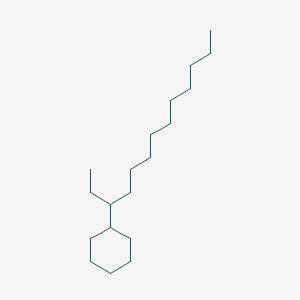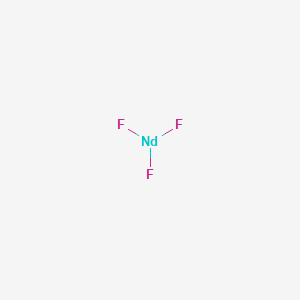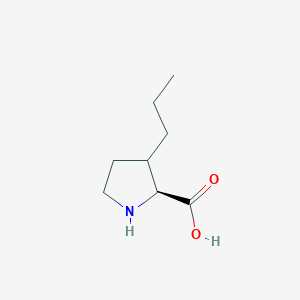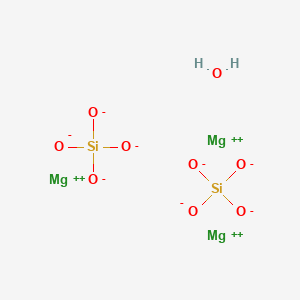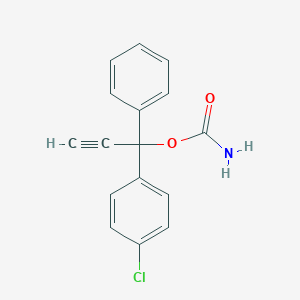
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate, also known as CEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds that are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that regulates the levels of endocannabinoids in the body.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in lab experiments is its well-established synthesis method, which allows researchers to obtain a high purity product. 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate. One area of research could be to further investigate the mechanism of action of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate and identify the specific enzymes and pathways that it targets. Another area of research could be to explore the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate involves the reaction between 4-chlorophenylacetylene and phenyl isocyanate in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been used by many researchers to obtain 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate for their studies.
Scientific Research Applications
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and regulating cell cycle progression. In neuroscience, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In immunology, 1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate has been shown to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
properties
CAS RN |
10473-70-8 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-1-phenyl-2-propynyl carbamate |
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12ClNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChI Key |
SXHWIUYWGJFLKB-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC(=O)N |
Other CAS RN |
10473-70-8 |
synonyms |
1-(4-chlorophenyl)-1-phenyl-2-propynyl carbamate 1-(4-chlorophenyl)-1-phenyl-2-propynylcarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



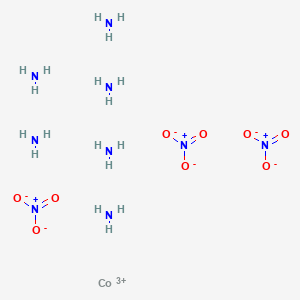
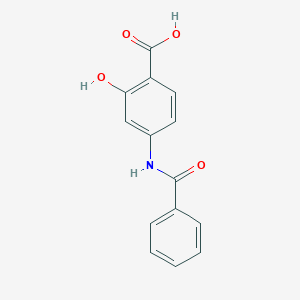
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
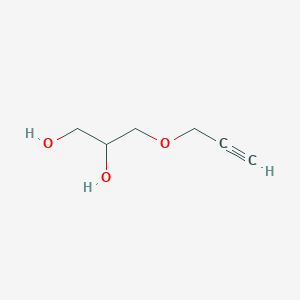

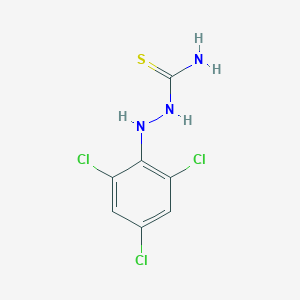
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
